molecular formula C9H10N2 B13672391 5-Isopropylnicotinonitrile

5-Isopropylnicotinonitrile

Cat. No.: B13672391
M. Wt: 146.19 g/mol
InChI Key: ZREXBYXYAVNQSW-UHFFFAOYSA-N
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Description

5-Isopropylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring substituted with an isopropyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Isopropylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropylnicotinonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in certain applications compared to its analogs .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,1-2H3

InChI Key

ZREXBYXYAVNQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)C#N

Origin of Product

United States

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